
2-(BenZylthio)-5-bromo-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylthio)-5-bromo-4-methylpyridine, AldrichCPR, is a heterocyclic compound that contains a pyridine ring substituted with a benzylthio group, a bromine atom, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-5-bromo-4-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine, which is brominated to introduce the bromine atom at the 5-position.
Thioether Formation: The brominated intermediate is then reacted with benzylthiol in the presence of a base such as sodium hydride or potassium carbonate to form the benzylthio group at the 2-position.
The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
2-(Benzylthio)-5-bromo-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can target the pyridine ring or other substituents.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., DMF, THF).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Coupling Reactions: Palladium catalysts, ligands, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation can produce sulfoxides or sulfones.
科学的研究の応用
2-(Benzylthio)-5-bromo-4-methylpyridine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interactions of heterocyclic compounds with biological macromolecules such as proteins and nucleic acids.
作用機序
The mechanism of action of 2-(Benzylthio)-5-bromo-4-methylpyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzylthio group can interact with hydrophobic pockets, while the bromine and methyl groups can participate in various non-covalent interactions such as hydrogen bonding and van der Waals forces.
類似化合物との比較
Similar Compounds
- 2-(Benzylthio)aniline
- 2-(Benzylthio)quinoline
- 2-(Benzylthio)propanoic acid
Uniqueness
2-(Benzylthio)-5-bromo-4-methylpyridine is unique due to the presence of the bromine atom at the 5-position and the methyl group at the 4-position of the pyridine ring. These substituents can significantly influence the compound’s reactivity and interactions with other molecules, making it distinct from other benzylthio-substituted compounds.
特性
分子式 |
C13H12BrNS |
|---|---|
分子量 |
294.21 g/mol |
IUPAC名 |
2-benzylsulfanyl-5-bromo-4-methylpyridine |
InChI |
InChI=1S/C13H12BrNS/c1-10-7-13(15-8-12(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChIキー |
APSRZFDTLJAENN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1Br)SCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


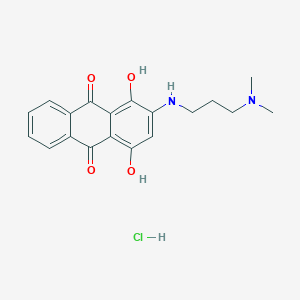
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12041858.png)
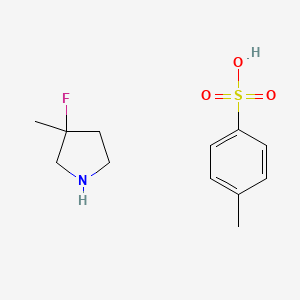

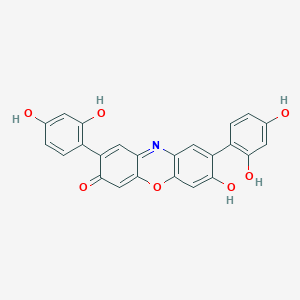
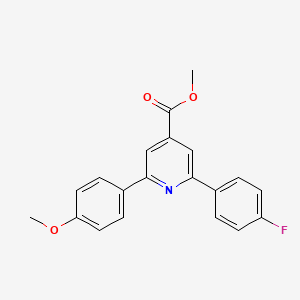
![1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one](/img/structure/B12041883.png)

![1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041907.png)

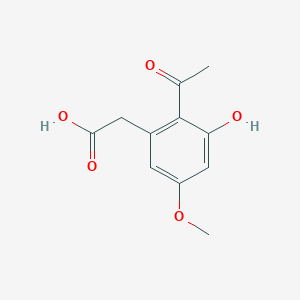
![7-hydroxy-5-oxo-N-(3-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12041918.png)
![7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041928.png)
![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12041930.png)
